ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19NO6S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalysed Heteroarylations for Biheteroaryls Synthesis
Biological Activity in Agrochemical Development
Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a related compound, has shown significant inhibitory activities against agricultural pests. Its reaction with benzoylisothiocyanate led to novel thieno[2,3-d]pyrimidines, demonstrating promising herbicidal activity against root and stalk growth of Brassica napus and Echinochloa crus-galli at specific dosages, indicating potential applications in agrochemical research (Tao Wang et al., 2010).
Photophysical Studies and Singlet Oxygen Activation
Ethyl 2-arylthiazole-5-carboxylates, obtained through photochemical reactions, have been studied for their photophysical properties. These compounds exhibit fluorescence and are capable of activating singlet oxygen, suggesting their utility in photo-oxidation processes and potential applications in photodynamic therapy (M. Amati et al., 2010).
Renewable PET Production via Diels–Alder Reactions
In the context of sustainable materials, derivatives of Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate have been explored as intermediates in the synthesis of biobased terephthalic acid precursors. These compounds play a role in Diels–Alder and dehydrative aromatization reactions with ethylene, facilitated by Lewis acid catalysts, highlighting a route towards renewable polyethylene terephthalate (PET) (J. Pacheco et al., 2015).
Antimicrobial and Cytotoxic Agents Development
The synthesis and evaluation of novel thiophene and benzothiophene derivatives, including Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have demonstrated significant anti-cancer activities against various tumor cell lines. This research underscores the compound's potential in developing new therapeutic agents with anti-proliferative properties (R. Mohareb et al., 2016).
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-3-25-21(24)18-12(2)17(10-13-6-7-14-16(9-13)28-11-27-14)29-20(18)22-19(23)15-5-4-8-26-15/h4-9H,3,10-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLOBXSCLYOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.